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Compound of Interest

Compound Name: Undec-10-en-1-amine

Cat. No.: B011845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Undec-
10-en-1-amine (CAS No: 62595-52-2), a primary amine with a terminal alkene functional
group. The information herein is essential for the identification, characterization, and quality
control of this compound in research and development settings. This document details the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with generalized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for Undec-10-en-1-amine. While
direct experimental spectra are available through subscription services such as SpectraBase,
the data presented here is a combination of predicted values and typical ranges for the
functional groups present in the molecule.[1][2]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted *H NMR Spectroscopic Data for Undec-10-en-1-amine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 m 1H H-10
~4.9 m 2H H-11
~2.7 t 2H H-1
~2.0 m 2H H-9
~1.4 m 2H H-2
~1.3 m 12H H-3 to H-8
~1.1 (broad s) 2H -NH:z

Note: Chemical shifts are referenced to a standard solvent signal and can vary based on

solvent and concentration. The -NHz signal is often broad and may exchange with D20.[3][4]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted 13C NMR Spectroscopic Data for Undec-10-en-1-amine

Chemical Shift (8) ppm Assighment
~139 C-10

~114 C-11

~42 C-1

~34 C-9

~33 C-2

~26-30 C-3to C-8

Note: The chemical shifts of the methylene carbons in the long aliphatic chain may overlap.[3]

[5]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Undec-10-en-1-amine

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and
~3400-3300 Medium symmetric, two bands for

primary amine)

~3075 Medium =C-H stretch (alkene)
~2925, ~2855 Strong C-H stretch (alkane)
~1640 Medium C=C stretch (alkene)
~1600 Medium N-H bend (scissoring)
~990, ~910 Strong =C-H bend (out-of-plane)
~850 Broad, Medium N-H wag

Note: The presence of two bands in the N-H stretching region is characteristic of a primary
amine.[3][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Undec-10-en-1-amine, with a molecular formula of C11Hz23N, the molecular
weight is 169.31 g/mol .[1]

Table 4: Predicted Mass Spectrometry Fragmentation Data for Undec-10-en-1-amine
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miz Interpretation
169 Molecular ion [M]*
168 [M-H]*

20 [CH2=NH2]* (from a-cleavage, often the base
peak)

Note: The fragmentation of long-chain amines is characterized by a-cleavage, where the bond
between the first and second carbon atoms breaks, leading to a stable iminium cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Undec-10-en-
1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

Undec-10-en-1-amine sample

Deuterated solvent (e.g., CDCI3)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:
e Sample Preparation:

o For 'H NMR, accurately weigh 5-10 mg of Undec-10-en-1-amine.
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o For 3C NMR, accurately weigh 20-50 mg of the sample.

o Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry
vial.

o Vortex the vial to ensure the sample is fully dissolved.

o Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter any
particulate matter.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity.
o Data Acquisition:
o Acquire the H NMR spectrum using standard acquisition parameters.
o Acquire the proton-decoupled 3C NMR spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase the spectra and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak.

[¢]

Integrate the signals in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups using Attenuated Total Reflectance (ATR)-FTIR
spectroscopy.
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Materials:

e Undec-10-en-1-amine sample

e FTIR spectrometer with an ATR accessory
 |sopropanol and lint-free wipes
Procedure:

e Instrument and Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and
allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal.
o Sample Analysis:
o Place a small drop of Undec-10-en-1-amine directly onto the center of the ATR crystal.

o Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-
noise ratio.

o Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern using GC-MS with
Electron lonization (EI).

Materials:

e Undec-10-en-1-amine sample
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» \olatile solvent (e.g., dichloromethane or hexane)

e GC-MS instrument with an El source

e Autosampler vials

Procedure:

e Sample Preparation:

o Prepare a dilute solution of Undec-10-en-1-amine (e.g., 1 mg/mL) in a suitable volatile
solvent.

o Transfer the solution to an autosampler vial.

e Instrument Setup:

[e]

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

[e]

Set the injector and transfer line temperatures (e.g., 250°C and 280°C, respectively).

o

Use helium as the carrier gas.

[¢]

Set the MS to operate in El mode at 70 eV and select an appropriate mass scan range
(e.g., m/z 25-200).

o Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The mass spectrometer will record the mass spectra of the eluting compound.

» Data Processing:

[¢]

Identify the chromatographic peak corresponding to Undec-10-en-1-amine.

[¢]

Extract the mass spectrum for that peak.

[e]

Identify the molecular ion peak and major fragment ions.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Undec-10-en-1-amine.
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Caption: General workflow for the spectroscopic analysis of Undec-10-en-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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